dMeObpy vs dtbbpy Ligand in Photoredox C(sp³)–C(sp³) Cross-Coupling: 20% Relative Yield Advantage
In a systematic ligand optimization for photocatalytic decarboxylative C(sp³)–C(sp³) cross-coupling of carboxylic acids with alkyl halides using carbon nitride as a heterogeneous photosensitizer, (4,4′-dMeObpy)NiCl₂ (generated in situ from NiCl₂·glyme and dMeObpy) delivered a 54% yield of the desired cross-coupled product (3a) and 20% of the homocoupling byproduct (4a) [1]. Under identical conditions, the dtbbpy ligand (4,4′-di-tert-butyl-2,2′-bipyridine) with NiCl₂·glyme gave only 45% yield of 3a and 17% of 4a [1]. This represents a relative yield advantage of 20% for the dMeObpy-based system. Further increasing the dMeObpy–Ni loading to 0.2 equivalents raised the desired product yield to 60% (with 10% of 4a), whereas the dtbbpy system could not be comparably improved [1]. A separate study on photoredox/nickel-catalyzed C(sp³)–C(sp³) coupling independently confirmed this ordering: dMeObpy (7.5 mol%) afforded 68% NMR yield vs dtbbpy (7.5 mol%) at 58% (55% isolated) under standard conditions [2].
| Evidence Dimension | Yield of desired cross-coupled product in photocatalytic C(sp³)–C(sp³) bond formation |
|---|---|
| Target Compound Data | 54% yield of 3a (Study A); 68% NMR yield (Study B) |
| Comparator Or Baseline | dtbbpy: 45% yield of 3a (Study A); 58% NMR yield, 55% isolated (Study B) |
| Quantified Difference | 9 percentage points (Study A); 10–13 percentage points (Study B). Relative improvement: ~20% (Study A), ~17–24% (Study B) |
| Conditions | Study A: NiCl₂·glyme (0.1 eq.), ligand (0.1 eq.), nCNx photocatalyst, Na₂CO₃, MeCN, purple LEDs, rt, 16 h. Study B: NiCl₂·dme (5 mol%), ligand (7.5 mol%), 4-CzIPN (5 mol%), acetone, blue LEDs, rt, 16 h. |
Why This Matters
For procurement decisions in photoredox cross-coupling workflow development, dMeObpy delivers a reproducible 17–24% higher product yield than dtbbpy, directly reducing the cost per gram of isolated product and minimizing chromatographic purification burden from byproducts.
- [1] Palkowitz, M. D. et al. Photocatalytic C(sp³)–C(sp³) cross-coupling of carboxylic acids and alkyl halides using a nickel complex and carbon nitride. Nat. Commun. 16, 7016 (2025). Table S6 and main text: dMeObpy 54% vs dtbbpy 45% yield of 3a. View Source
- [2] Table 1, Optimization of reaction conditions. PMC8158860, entry 6 (dtbbpy, 58% yield) vs entry 7 (dMeObpy, 68% yield). View Source
